(Tert-amylimino)tris(dimethylamino)tantalum
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Overview
Description
(Tert-amylimino)tris(dimethylamino)tantalum is an organometallic compound with the molecular formula C₁₁H₂₉N₄Ta. It is a colorless solid that is primarily used in various scientific and industrial applications. This compound is known for its unique structure, which includes a tantalum center coordinated by one tert-amylimino group and three dimethylamino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tert-amylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-amylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction can be represented as follows:
TaCl5+(CH₃)₂NH+(CH₃)₂NCH₂CH₂CH₃→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (Tert-amylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides.
Substitution: The dimethylamino groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution: Reagents like halides or other amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Tantalum oxides and other oxidized species.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
(Tert-amylimino)tris(dimethylamino)tantalum has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Tert-amylimino)tris(dimethylamino)tantalum involves its interaction with molecular targets through coordination chemistry. The tantalum center can form bonds with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
- (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum
- Tri(chloro)di(pyridyl)(tertbutylimido)tantalum
- Tert-amylimidotris(dimethylamido)tantalum
Comparison: (Tert-amylimino)tris(dimethylamino)tantalum is unique due to its specific ligand arrangement and the presence of both tert-amylimino and dimethylamino groups. This unique structure imparts distinct reactivity and stability compared to other similar compounds. For example, (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum has different ligands, which can lead to variations in its chemical behavior and applications .
Properties
CAS No. |
629654-53-1 |
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Molecular Formula |
C11H29N4Ta-3 |
Molecular Weight |
398.32 g/mol |
IUPAC Name |
dimethylazanide;2-methylbutan-2-yliminotantalum |
InChI |
InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1; |
InChI Key |
DUSOHVSMXRNSMQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
Canonical SMILES |
CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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